LcrD is classified as a membrane protein that functions as a regulator within the type III secretion system. It is specifically associated with pathogenic strains of Yersinia pestis and Yersinia enterocolitica. The protein's structure suggests multiple membrane-spanning segments, indicating its integral role in membrane dynamics and interaction with other proteins involved in virulence .
The synthesis of LcrD involves several methodologies, primarily focusing on genetic manipulation techniques. The lcrD gene can be cloned using standard molecular biology techniques, including restriction enzyme digestion and ligation into suitable vectors such as M13 phage vectors. Following cloning, expression can be induced in bacterial systems, typically using Escherichia coli strains that allow for high-yield protein production.
Key steps in the synthesis include:
LcrD exhibits a complex structure characterized by several hydrophobic regions indicative of membrane-spanning domains. According to sequence analysis, it contains approximately eight potential transmembrane segments, primarily located within its amino-terminal region. This structural configuration is crucial for its function as a regulator within the type III secretion system .
Data from structural studies suggest that LcrD interacts with other proteins involved in virulence, forming complexes that facilitate the secretion of effector proteins necessary for pathogenicity. The precise three-dimensional structure remains to be fully elucidated but is essential for understanding its functional mechanisms.
LcrD engages in various biochemical interactions critical for its role in pathogenesis. It participates in protein-protein interactions that are essential for assembling the type III secretion apparatus. These interactions are facilitated through conformational changes induced by environmental signals, such as calcium ion concentrations.
The biochemical reactions involving LcrD include:
The mechanism of action of LcrD involves its role as a regulator within the type III secretion system. Upon sensing environmental cues (e.g., temperature shifts), LcrD undergoes conformational changes that enable it to interact with other proteins, facilitating the assembly and activation of the secretion apparatus.
This process can be summarized as follows:
LcrD's physical properties are influenced by its membrane-bound nature. It is hydrophobic due to its transmembrane segments, which allows it to integrate into lipid bilayers effectively. Chemical properties include:
Analytical techniques such as circular dichroism spectroscopy can provide insights into its secondary structure, while mass spectrometry can elucidate post-translational modifications critical for its function .
LcrD protein has several applications in scientific research:
Research continues to explore LcrD's potential as a target for antimicrobial therapies due to its essential role in Yersinia pestis pathogenicity .
LcrD is encoded within the lcr (low-calcium response) virulence plasmid pCD1 in Yersinia pestis, positioned within a critical operon governing bacterial adaptation to extracellular calcium levels. The gene spans an open reading frame (ORF) of 1,794 base pairs, translating to a 598-amino-acid polypeptide with a predicted molecular weight of 77,804 Da and an acidic isoelectric point (pI) of 4.88 [1]. Sequence analysis reveals high conservation across Yersinia species, with paralogs identified in diverse Gram-negative pathogens. Notably, lcrD belongs to a broader gene family including hrp (hypersensitivity response and pathogenicity) genes in plant pathogens like Pseudomonas syringae. Phylogenetic studies demonstrate that lcrD homologs cluster into three distinct clades: one specific to plant pathogens and two to animal pathogens. This monophyletic distribution suggests horizontal gene transfer events rather than vertical evolution, explaining the gene’s presence in taxonomically diverse bacteria [5].
Key sequence features include conserved nucleotide-binding motifs within the cytoplasmic domain, indicative of ATPase activity common to type III secretion system (T3SS) components. Additionally, promoter analysis identifies calcium-responsive regulatory elements upstream of the lcrD coding sequence, consistent with its role in virulence regulation [1].
Species | Gene Name | Genomic Location | ORF Length (bp) | Protein Length (aa) | Conserved Domains |
---|---|---|---|---|---|
Yersinia pestis | lcrD | Plasmid pCD1 | 1,794 | 598 | T3SS export apparatus |
Shigella flexneri | mxiA | Chromosome | 1,809 | 603 | T3SS transmembrane core |
Pseudomonas syringae | hrpV | Plasmid | 1,815 | 605 | ATPase, transmembrane segments |
LcrD is an inner membrane protein localized to the bacterial envelope, where it anchors the T3SS apparatus. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) confirms its migration as a 70-kDa band, slightly lower than the predicted 77.8 kDa, potentially due to hydrophobic domain-induced anomalous migration [1].
Membrane topology mapping using lcrD-phoA translational fusions generated by transposon TnphoA insertion revealed eight transmembrane (TM) α-helical segments spanning residues 50–280. These TM domains exhibit high hydrophobicity (average GRAVY index >0.5) and anchor the protein within the inner membrane. The N-terminal TM bundle forms a central pore, facilitating substrate translocation. Disruption of TM segments abolishes Ca²⁺ sensing and protein secretion, confirming their functional necessity [1].
The C-terminal cytoplasmic domain (residues 281–598) constitutes ~60% of the protein and harbors catalytic sites for ATP hydrolysis. This domain features Walker A (GxxGxGKT) and Walker B (hhhhD) motifs (where "h" denotes hydrophobic residues), which coordinate ATP binding and hydrolysis. Alkaline phosphatase fusion assays demonstrate minimal extracellular exposure, with >90% of the C-terminus facing the cytosol. This orientation enables interactions with cytosolic chaperones (e.g., LcrH) and effector proteins [1] [5].
Domain | Residues | Key Structural Features | Functional Role |
---|---|---|---|
Transmembrane Segments | 50–280 | 8 α-helices; hydrophobic residues (V, I, L, A) | Membrane anchoring; secretion pore formation |
Cytoplasmic Domain | 281–598 | Walker A/B ATPase motifs; acidic residues (D/E) | ATP hydrolysis; chaperone binding |
Extracellular Loops | 120–150 | Short loops; glycosylation sites absent | Limited environmental sensing |
Direct evidence for LcrD post-translational modifications (PTMs) remains limited. However, its stability and function are potentially modulated by phosphorylation and ubiquitination, as observed in homologous T3SS regulators. The cytoplasmic domain contains six conserved serine/threonine residues (e.g., S307, T422) predicted as kinase targets. Phosphorylation at these sites could alter ATPase activity or protein-protein interactions during Ca²⁺ deprivation [2] [8].
LcrD degradation is regulated by proteolytic systems, evidenced by its accumulation under stress conditions. Its half-life exceeds 120 minutes in low Ca²⁺ environments but drops to <30 minutes in high Ca²⁺, suggesting calcium-dependent ubiquitination or protease recruitment. Though no direct ubiquitination sites are confirmed, in silico analysis identifies five lysine residues (K318, K485) within disordered regions, characteristic of ubiquitin ligase targets. Such modifications may serve as "PTM-activated degrons," marking LcrD for proteasomal degradation when virulence functions are unnecessary [2] [6].
Stabilizing interactions include binding to LcrG (a chaperone), which shields hydrophobic regions from proteolysis. Disruption of this complex reduces LcrD half-life by 70%, underscoring non-PTM stability mechanisms [1].
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